molecular formula C15H18N2O4S2 B3579374 1-(methylsulfonyl)-4-(2-naphthylsulfonyl)piperazine

1-(methylsulfonyl)-4-(2-naphthylsulfonyl)piperazine

Cat. No.: B3579374
M. Wt: 354.4 g/mol
InChI Key: DLQNJQFXVAKNRF-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-(2-naphthylsulfonyl)piperazine is a synthetic, disubstituted piperazine derivative of interest in chemical biology and pharmaceutical research. Piperazine cores are privileged structures in medicinal chemistry, known for their versatility and presence in compounds with a wide range of biological activities . The distinct sulfonyl moieties attached to this scaffold are designed to facilitate interactions with biological targets. Sulfonamide-functionalized piperazine hybrids are an active area of investigation for developing novel therapeutic agents . Primary research applications for this compound and its analogs include investigation as a potential anticancer agent and studies on antimicrobial resistance. Piperazine derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines. Research indicates that such compounds can induce apoptosis (programmed cell death) in cancer cells by concurrently activating both the intrinsic (mitochondrial) and extrinsic pathways, characterized by a significant decrease in mitochondrial membrane potential, release of cytochrome c, and activation of key caspases like caspase 3/7 and 9 . Furthermore, structurally related naphthylpiperazine compounds have been identified as putative efflux pump inhibitors (EPIs) in bacteria . Efflux pumps are a major mechanism of antimicrobial resistance, and inhibitors like 1-(1-naphthylmethyl)-piperazine (NMP) have been shown to restore susceptibility to drugs such as fluoroquinolones in resistant clinical isolates of Escherichia coli, likely by increasing the intracellular accumulation of the antimicrobials . This makes this compound a valuable chemical tool for probing efflux pump mechanisms and overcoming multidrug resistance in microbiological research. This product is intended for research purposes only by trained professionals in a laboratory setting.

Properties

IUPAC Name

1-methylsulfonyl-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-22(18,19)16-8-10-17(11-9-16)23(20,21)15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQNJQFXVAKNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-4-(2-naphthylsulfonyl)piperazine typically involves the reaction of piperazine with methylsulfonyl chloride and 2-naphthylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-4-(2-naphthylsulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted piperazines depending on the nucleophiles used.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules. Its sulfonyl groups can participate in various chemical reactions, such as nucleophilic substitutions and reductions, making it a versatile reagent in organic chemistry.

Reactivity Studies : The compound's ability to undergo oxidation and substitution reactions allows researchers to study the reactivity of sulfonyl groups in different environments. This can lead to the development of new synthetic methodologies and the discovery of novel compounds.

Biological Applications

Enzyme Inhibition Studies : One of the primary applications of 1-(methylsulfonyl)-4-(2-naphthylsulfonyl)piperazine is in biochemical assays aimed at understanding enzyme interactions. The compound can inhibit specific enzymes by binding to their active sites, which is crucial for studying metabolic pathways and developing enzyme inhibitors for therapeutic purposes.

Pharmacological Potential : Research indicates that this compound may have pharmacological activities due to its interactions with biological targets. For instance, studies have shown that similar piperazine derivatives can activate signaling pathways involved in cellular maintenance and protection against radiation-induced damage.

Radiation Mitigation

A notable study investigated the effects of related compounds on mitigating acute radiation syndrome (ARS). The findings demonstrated that treatment with piperazine derivatives enhanced intestinal stem cell maintenance and improved survival rates following radiation exposure. This suggests that this compound could have similar protective effects, making it a candidate for further research in radiation therapy contexts.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of piperazine derivatives. In studies involving brain irradiation, these compounds showed promise in preventing cognitive decline by preserving neural stem/progenitor cells and reducing neuroinflammation. Such findings highlight the potential for this compound in treating cognitive impairments resulting from radiotherapy.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-4-(2-naphthylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with biological molecules, leading to inhibition or activation of certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonyl-Substituted Piperazines

Compound Name Substituents (Position 1 and 4) Key Properties/Applications Reference
1-(Methylsulfonyl)-4-(2-naphthylsulfonyl)piperazine Methylsulfonyl, 2-naphthylsulfonyl Hypothesized anticancer/neurological activity (inferred from structural analogues)
1-Methyl-4-(2-naphthylsulfonyl)piperazine Methyl, 2-naphthylsulfonyl Reduced electron-withdrawing effects compared to methylsulfonyl; lower metabolic stability
1-(2-Methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine 2-Methoxyphenyl, 2-naphthylsulfonyl Enhanced dopamine D2 receptor affinity (Ki = 0.6 nM) due to methoxy group
1-(4-Chlorobenzhydryl)-4-(4-substitutedbenzoyl)piperazine Chlorobenzhydryl, substituted benzoyl Cytotoxic against liver, breast, and colon cancer cell lines (e.g., HEPG2 IC₅₀ = 12 μM)
1-(2-Methoxy-phenyl)-4-[4-(2-phthalimido)butyl]piperazine 2-Methoxyphenyl, phthalimido-butyl High 5-HT1A serotonin receptor affinity (Ki = 0.6 nM)

Structure-Activity Relationships (SAR)

Sulfonyl Group Effects :

  • Methylsulfonyl groups enhance metabolic stability by resisting hydrolysis compared to methyl or methoxy substituents .
  • Naphthylsulfonyl groups improve hydrophobic interactions with protein pockets, as demonstrated in dopamine D2 receptor binding studies .

Substituent Position: 1,4-Disubstitution in piperazines optimizes conformational rigidity, critical for receptor binding (e.g., 5-HT1A ligands ). Monosubstituted analogues (e.g., 1-(2-methoxyphenyl)piperazine) show reduced potency due to increased rotational freedom .

Biological Activity :

  • Compounds with bulkier aromatic groups (e.g., naphthyl) exhibit stronger anticancer activity, as seen in derivatives tested against HEPG2 and MCF7 cells .
  • Methoxy or chloro substituents enhance antibacterial activity by disrupting bacterial membrane integrity .

Biological Activity

1-(Methylsulfonyl)-4-(2-naphthylsulfonyl)piperazine is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3O4SC_{17}H_{19}N_{3}O_{4}S. The compound features a piperazine ring substituted with methylsulfonyl and naphthylsulfonyl groups, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their activity. This compound may act as an enzyme inhibitor by binding to the active site or allosteric sites, thus preventing substrate binding or altering enzyme conformation.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Anticancer Properties : Studies suggest potential anticancer effects, particularly against prostate cancer cells, where it may induce cell cycle arrest and apoptosis .
  • Analgesic Effects : Similar compounds have demonstrated analgesic properties, suggesting that this compound may also have pain-relieving effects .

Case Study 1: Anticancer Activity

In a study focusing on prostate cancer cells, derivatives of piperazine including this compound were tested for their ability to inhibit cell proliferation. The results indicated that the compound could significantly reduce cell viability at micromolar concentrations, with IC50 values comparable to established anticancer agents .

Case Study 2: Enzyme Interaction

Research involving enzyme assays demonstrated that this compound effectively inhibited enzyme activity in vitro. The compound showed a dose-dependent response, indicating its potential as a lead compound for drug development targeting specific metabolic enzymes.

Data Summary Table

Biological Activity Description Reference
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Anticancer ActivityInduces apoptosis in prostate cancer cells
Analgesic EffectsPotential pain-relieving properties

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight392.45 g/mol
Melting Point167–170°C (decomposes)
LogP (Predicted)2.8
Solubility (Water)<0.1 mg/mL

Q. Table 2: Common Synthetic Byproducts and Mitigation

ByproductFormation CauseMitigation
Unreacted PiperazineStoichiometric imbalanceUse excess sulfonyl chloride
Di-sulfonylated PiperazineOver-substitutionControl reaction time ≤4h

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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